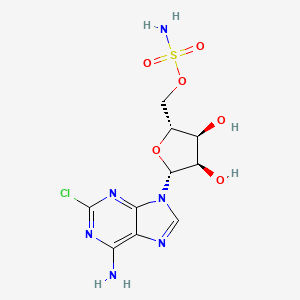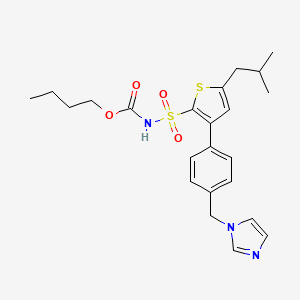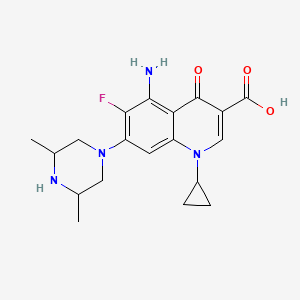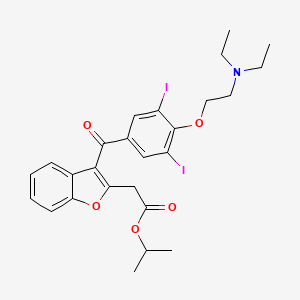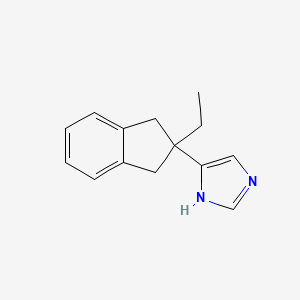
2,5-Bis(hydroxymethyl)furan diacetate
Overview
Description
2,5-Bis(hydroxymethyl)furan diacetate is a derivative of 2,5-bis(hydroxymethyl)furan, a heterocyclic organic compound. This compound is part of the broader class of furanics, which are derived from biomass and have gained attention as biofeedstocks.
Mechanism of Action
Target of Action
2,5-Bis(hydroxymethyl)furan (BHMF) is a bio-based diol and a crucial monomer for various industrially important polymerization and etherification processes . It is primarily targeted towards the production of biobased polyesters .
Mode of Action
The synthesis of BHMF-based polyesters is achieved through a green and efficient bulk polymerization process . The polymerization methods have been shown to be successful, with values up to 14,000 g mol−1 .
Biochemical Pathways
BHMF can be prepared from inexpensive and renewable carbohydrates through catalytic conversion and selective hydrogenation . It has been demonstrated that a one-pot synthesis of bhmf and its diacetate from inexpensive fructose and sugar syrup in the aqueous phase via sequential chemical dehydration, biocatalytic reduction, and esterification is possible .
Pharmacokinetics
A biodegradability test revealed that the synthesized BHMF-based polyesters had a biodegradable character over time .
Result of Action
The result of the action of 2,5-Bis(hydroxymethyl)furan diacetate is the production of biobased polyesters . These polyesters are hydrophilic, as confirmed by contact angles determined to be in the region from 63 to 73° . The degree of crystallinity of compression molded discs was found to be in the range from 13 to 27% .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the number of methylene units in the aliphatic comonomer was varied from 2 to 8, and the influence of this on the thermal behavior and stability of the polymers was investigated . An oscillatory shear rheology investigation demonstrated significant differences between the melt behavior of the BHMF-based polyesters .
Biochemical Analysis
Biochemical Properties
BHMF is a significant biomass-derived platform chemical . It is a versatile substrate that incorporates hydroxyl, furan, and aldehyde units all of which can be easily further modified
Cellular Effects
It is known that BHMF is a key component in the development of biodegradable materials from biomass . This suggests that it may have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that BHMF can be produced with high selectivity through the selective hydrogenation of 5-hydroxymethylfurfural . This process involves complex chemical reactions and may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that BHMF is a stable compound with numerous applications as a monomer for bio-materials and fuels .
Metabolic Pathways
It is known that BHMF can be easily obtained from HMF in very high yields, up to 99%, via an enzymatic or chemical reduction reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(hydroxymethyl)furan diacetate can be synthesized from 5-hydroxymethylfurfural through a series of chemical reactions. The process typically involves the hydroxymethylation of furfural derivatives using formaldehyde and acetic acid under acidic conditions. The reaction is carried out in an aqueous medium with a low concentration of hydrochloric acid or anhydrous acetic acid combined with paraformaldehyde .
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of 5-hydroxymethylfurfural using catalysts such as platinum or copper in an aqueous environment. This method ensures high selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(hydroxymethyl)furan diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: It can be reduced to form 2,5-bis(hydroxymethyl)tetrahydrofuran.
Esterification: The hydroxyl groups can react with acetic anhydride to form diacetate esters.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or platinum oxide are used under high temperatures and pressures.
Reduction: Nickel or copper chromite catalysts are employed in the presence of hydrogen gas.
Esterification: Acetic anhydride is used in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: 2,5-Bis(hydroxymethyl)tetrahydrofuran.
Esterification: this compound.
Scientific Research Applications
2,5-Bis(hydroxymethyl)furan diacetate has a wide range of applications in scientific research:
Chemistry: It serves as a monomer for the synthesis of bio-based polymers and polyesters.
Biology: The compound is used in the development of biodegradable materials and as a precursor for various biochemical compounds.
Comparison with Similar Compounds
5-Hydroxymethylfurfural: A precursor to 2,5-bis(hydroxymethyl)furan diacetate, known for its versatility in chemical transformations.
2,5-Furandicarboxylic Acid: An oxidation product of 2,5-bis(hydroxymethyl)furan, used in the production of bio-based polyesters.
2,5-Bis(hydroxymethyl)tetrahydrofuran: A reduction product, used in the synthesis of biodegradable polymers.
Uniqueness: this compound stands out due to its dual hydroxyl groups and furan ring structure, which provide unique reactivity and stability. Its ability to undergo esterification and other chemical reactions makes it a valuable intermediate in the synthesis of sustainable materials and chemicals .
Properties
IUPAC Name |
[5-(acetyloxymethyl)furan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIJQXDRBKHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5076-10-8 | |
| Record name | ACETIC ACID 5-ACETOXYMETHYL-FURAN-2-YLMETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


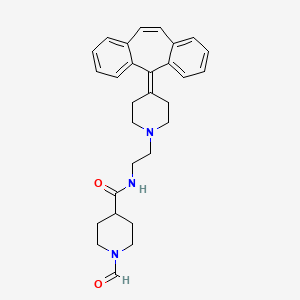
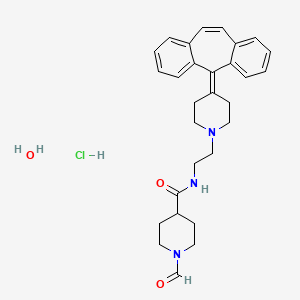
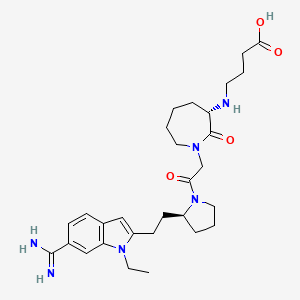
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
